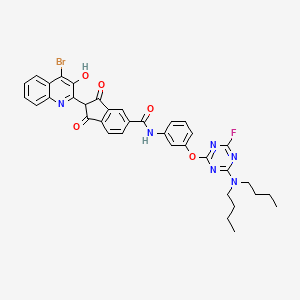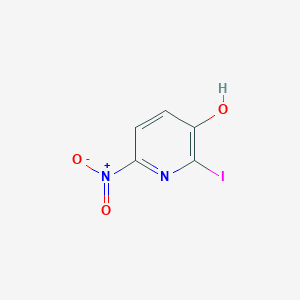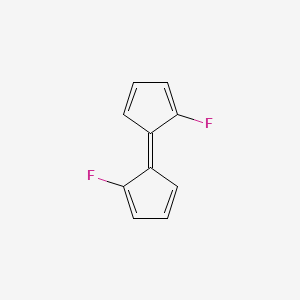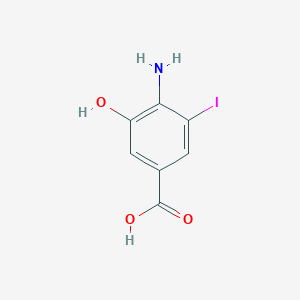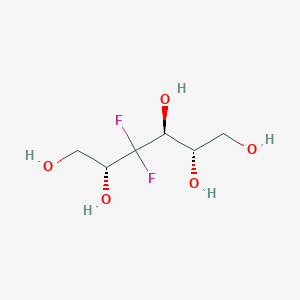
4-Deoxy-4,4-difluoro-D-ribo-hexitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Deoxy-4,4-difluoro-D-ribo-hexitol is a fluorinated sugar derivative with the molecular formula C6H10F2O5 This compound is characterized by the presence of two fluorine atoms at the fourth carbon position, replacing the hydroxyl group typically found in ribo-hexitol
Métodos De Preparación
The synthesis of 4-Deoxy-4,4-difluoro-D-ribo-hexitol involves multiple steps, starting from readily available sugar precursors. The key steps include:
Fluorination: Introduction of fluorine atoms at the desired position using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Reduction: Reduction of the intermediate compounds to achieve the desired hexitol structure.
Purification: Purification of the final product using techniques like column chromatography or recrystallization.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.
Análisis De Reacciones Químicas
4-Deoxy-4,4-difluoro-D-ribo-hexitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
4-Deoxy-4,4-difluoro-D-ribo-hexitol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in drug development, especially in designing fluorinated analogs of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Deoxy-4,4-difluoro-D-ribo-hexitol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of metabolic processes .
Comparación Con Compuestos Similares
4-Deoxy-4,4-difluoro-D-ribo-hexitol can be compared with other fluorinated sugar derivatives, such as:
4-Deoxy-4-fluoro-D-ribo-hexitol: Contains only one fluorine atom, leading to different chemical and biological properties.
4-Deoxy-4,4-difluoro-D-gluco-hexitol: A stereoisomer with different spatial arrangement of atoms, affecting its reactivity and interactions.
4-Deoxy-4,4-difluoro-D-manno-hexitol: Another stereoisomer with unique properties.
The uniqueness of this compound lies in its specific fluorination pattern and the resulting effects on its chemical and biological behavior.
Propiedades
Fórmula molecular |
C6H12F2O5 |
|---|---|
Peso molecular |
202.15 g/mol |
Nombre IUPAC |
(2S,3S,5R)-4,4-difluorohexane-1,2,3,5,6-pentol |
InChI |
InChI=1S/C6H12F2O5/c7-6(8,4(12)2-10)5(13)3(11)1-9/h3-5,9-13H,1-2H2/t3-,4+,5-/m0/s1 |
Clave InChI |
HXNFDYXEFTUROF-LMVFSUKVSA-N |
SMILES isomérico |
C([C@@H]([C@@H](C([C@@H](CO)O)(F)F)O)O)O |
SMILES canónico |
C(C(C(C(C(CO)O)(F)F)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


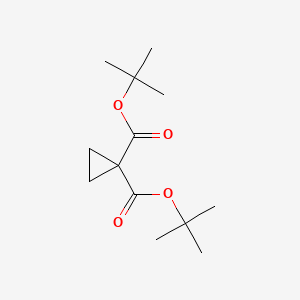
![N-[[(2E,4E)-1-(4-Chlorophenyl)-5-phenyl-2,4-pentadien-1-yl]imino]-4-methylbenzenesulfinamide](/img/structure/B12844971.png)
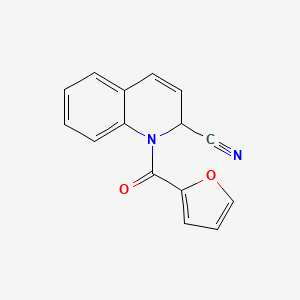
![2'-Vinyl-5,5',6,6',7,7',8,8'-octahydro-2,8'-biimidazo[1,2-a]pyridine](/img/structure/B12844979.png)
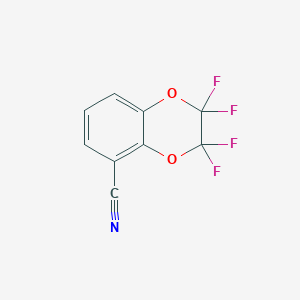
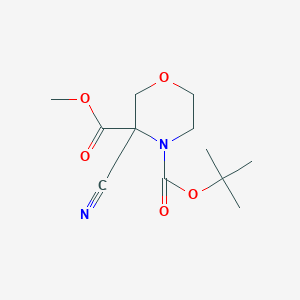
![8-Bromo-7-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12844993.png)
![Ammonium Bis[PerfluorotetradecylEthyl]Phosphate](/img/structure/B12844994.png)
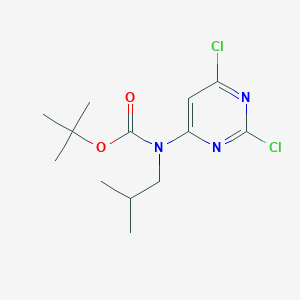
![(3E)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N,N-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B12845000.png)
